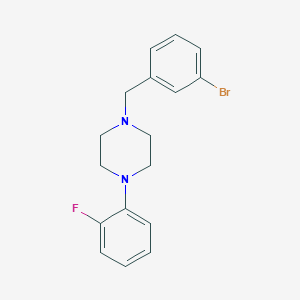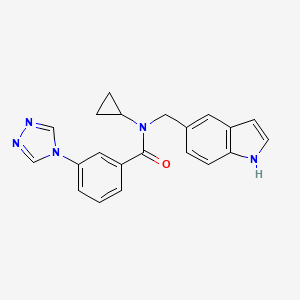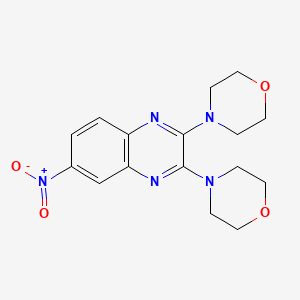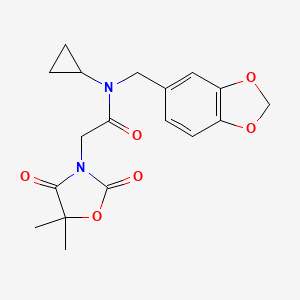![molecular formula C14H14N2O3S B5686541 N-[4-(aminosulfonyl)benzyl]benzamide CAS No. 91662-88-3](/img/structure/B5686541.png)
N-[4-(aminosulfonyl)benzyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)benzyl]benzamide is an organic compound . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of benzamides, including N-[4-(aminosulfonyl)benzyl]benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the presence of a catalyst and ultrasonic irradiation . The method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .Molecular Structure Analysis
The molecular structure of N-[4-(aminosulfonyl)benzyl]benzamide can be represented by the SMILES stringO=S(C(C=C1)=CC=C1CNC(C)=O)(N)=O . The InChI key for this compound is AHQONKCJXWTTOW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
N-[4-(aminosulfonyl)benzyl]benzamide is a solid compound . Its empirical formula isC9H12N2O3S and its molecular weight is 228.27 .
科学的研究の応用
Anticancer Properties
Sulfonamides, including N-[(4-sulfamoylphenyl)methyl]benzamide, exhibit promising anticancer effects. Researchers have investigated their potential as chemotherapeutic agents. These compounds interfere with cancer cell growth by inhibiting enzymes involved in nucleotide synthesis. Further studies are needed to explore their specific mechanisms and efficacy against different cancer types .
Anti-Inflammatory Activity
Sulfonamides possess anti-inflammatory properties. N-[(4-sulfamoylphenyl)methyl]benzamide may modulate inflammatory pathways, making it a potential candidate for managing inflammatory diseases such as rheumatoid arthritis, Crohn’s disease, and colitis. Researchers continue to explore its anti-inflammatory effects .
Antibacterial Activity
Sulfonamides have a long history as antibacterial agents. N-[(4-sulfamoylphenyl)methyl]benzamide derivatives may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Their mode of action involves inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This property makes them valuable in treating bacterial infections .
Enzyme Inhibition
Sulfonamides, including N-[(4-sulfamoylphenyl)methyl]benzamide, act as enzyme inhibitors. They interfere with enzymes involved in various metabolic pathways. For instance, some derivatives inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance. Researchers explore their potential therapeutic applications in conditions like glaucoma and epilepsy .
Antiviral Properties
Certain sulfonamides exhibit antiviral activity. Although more research is needed, N-[(4-sulfamoylphenyl)methyl]benzamide derivatives could potentially inhibit viral replication. Their use as HIV protease inhibitors has also been investigated .
Selective Acylation Reactions
N-[(4-sulfamoylphenyl)methyl]benzamide derivatives can be synthesized through selective acylation reactions. Researchers have acylated 4-thioureidobenzenesulfonamide with various acyl chlorides to create structurally diverse compounds. These reactions provide access to novel molecules for further exploration .
作用機序
Target of Action
The primary target of N-[(4-sulfamoylphenyl)methyl]benzamide, also known as N-[4-(aminosulfonyl)benzyl]benzamide, is Carbonic Anhydrase II (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
N-[(4-sulfamoylphenyl)methyl]benzamide interacts with its target, CA II, by inhibiting its activity . The inhibition of CA II can lead to a decrease in the production of bicarbonate ions, which are crucial for many biological processes, including pH regulation and CO2 transport.
Biochemical Pathways
The inhibition of CA II affects several biochemical pathways. One of the most significant is the regulation of pH . By reducing the production of bicarbonate ions, the compound can influence the pH balance within cells and tissues . This can have downstream effects on various physiological processes that are sensitive to changes in pH.
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties would greatly impact its bioavailability and efficacy. Factors such as solubility, stability, and permeability can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of N-[(4-sulfamoylphenyl)methyl]benzamide’s action are largely dependent on the specific context in which it is used. For instance, in cancer cells that overexpress CA IX, the compound’s inhibition of this enzyme could potentially slow down tumor growth and proliferation .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of N-[(4-sulfamoylphenyl)methyl]benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, the compound’s efficacy might be reduced in a highly acidic environment, which could affect the ionization state of the compound and its interaction with CA II .
特性
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELFRIBEBKMJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354367 |
Source


|
| Record name | Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- | |
CAS RN |
91662-88-3 |
Source


|
| Record name | Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)
![4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)

![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)

![2-(3-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5686523.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5686525.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5686528.png)

